6-フェニルピリジン-2-カルボン酸

概要

説明

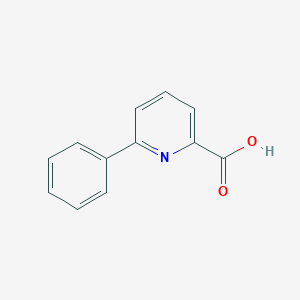

6-Phenylpyridine-2-carboxylic Acid, also known as 6-Phenylpicolinic Acid, is an organic compound with the molecular formula C12H9NO2. This compound is characterized by a pyridine ring substituted with a phenyl group at the 6-position and a carboxylic acid group at the 2-position. It is a white to almost white powder or crystalline solid with a melting point of approximately 109°C .

科学的研究の応用

Pharmaceutical Development

Key Applications:

- Neurological Disorders: This compound serves as a critical intermediate in the synthesis of drugs targeting neurological conditions due to its ability to interact with specific brain receptors .

- Anti-inflammatory and Anti-cancer Agents: Research indicates that 6-phenylpyridine-2-carboxylic acid is instrumental in developing novel pharmaceuticals aimed at reducing inflammation and combating cancer .

Case Study:

A study demonstrated the synthesis of a series of derivatives from 6-phenylpyridine-2-carboxylic acid that exhibited significant anti-cancer activity in vitro. The derivatives were tested against various cancer cell lines, showcasing promising results in inhibiting cell proliferation.

Agricultural Chemicals

Key Applications:

- Pest Management: The compound is incorporated into agrochemical formulations to enhance pest control measures, contributing to sustainable agricultural practices .

- Crop Protection: Its effectiveness in protecting crops from various pathogens has been documented, making it a valuable asset for agricultural research.

Data Table: Agricultural Applications of 6-Phenylpyridine-2-Carboxylic Acid

| Application Type | Specific Use | Effectiveness |

|---|---|---|

| Insecticides | Formulation component | High efficacy against common pests |

| Fungicides | Crop protection | Effective against fungal pathogens |

Material Science

Key Applications:

- Polymer Development: The compound is used in creating advanced materials, particularly polymers that require enhanced chemical resistance and durability .

- Coatings: Its incorporation into coatings improves their performance characteristics, making them suitable for various industrial applications.

Case Study:

Research involving the synthesis of polymeric materials using 6-phenylpyridine-2-carboxylic acid as a monomer showed improved thermal stability and mechanical properties compared to traditional materials.

Analytical Chemistry

Key Applications:

- Reagent for Detection: This compound acts as a valuable reagent in analytical methods, facilitating the detection and quantification of various substances .

- Quality Control: Its role in quality control processes in laboratories underscores its importance in ensuring the reliability of chemical analyses.

Data Table: Analytical Applications

| Application | Method Used | Purpose |

|---|---|---|

| Chromatography | HPLC | Substance quantification |

| Spectroscopy | IR Spectroscopy | Structural analysis |

Organic Synthesis

Key Applications:

- Building Block for Complex Molecules: The compound is utilized as a versatile building block in organic synthesis, allowing chemists to create complex molecular structures efficiently .

Case Study:

In a recent study, researchers successfully synthesized a range of complex organic molecules using 6-phenylpyridine-2-carboxylic acid as a starting material, demonstrating its utility in medicinal chemistry.

作用機序

Target of Action

The primary target of 6-Phenylpyridine-2-carboxylic Acid is the M1 muscarinic acetylcholine receptor (M1 mAChR) . This receptor plays a crucial role in cognitive functions, and its modulation is a potential treatment for cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .

Mode of Action

6-Phenylpyridine-2-carboxylic Acid acts as a positive allosteric modulator (PAM) at the M1 mAChR . It interacts with the orthosteric agonists and enhances their affinity . The greatest degree of positive co-operativity is observed with higher efficacy agonists .

Biochemical Pathways

The compound affects several signaling pathways. It was investigated for its effects on three different signaling pathways: extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate (IP1) accumulation, and β-arrestin-2 recruitment . The allosteric potentiation generally tracked with the efficiency of stimulus-response coupling, and there was little pathway bias in the allosteric effects .

Pharmacokinetics

As a pam, its effects are likely to be influenced by the concentration and activity of the orthosteric agonists it modulates .

Result of Action

The molecular and cellular effects of 6-Phenylpyridine-2-carboxylic Acid’s action are largely consistent with a model of allostery previously described for other M1 mAChR PAMs . It enhances the activity of orthosteric agonists, leading to increased signaling through the M1 mAChR .

Action Environment

The action, efficacy, and stability of 6-Phenylpyridine-2-carboxylic Acid can be influenced by various environmental factors. For instance, the presence of orthosteric agonists, which the compound modulates, can affect its activity . .

生化学分析

Biochemical Properties

6-Phenylpyridine-2-carboxylic Acid plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-Phenylpyridine-2-carboxylic Acid is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 6-Phenylpyridine-2-carboxylic Acid vary with different dosages in animal models. While specific threshold effects, as well as any toxic or adverse effects at high doses, have not been fully elucidated, ongoing studies aim to provide more information on this aspect .

Metabolic Pathways

6-Phenylpyridine-2-carboxylic Acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may also influence metabolic flux or metabolite levels . The specifics of these interactions and effects are areas of active research.

Transport and Distribution

The transport and distribution of 6-Phenylpyridine-2-carboxylic Acid within cells and tissues involve various transporters and binding proteins . The compound’s effects on its localization or accumulation within cells are subjects of ongoing study.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyridine-2-carboxylic Acid typically involves the reaction of 2-chloropyridine with phenylboronic acid in the presence of a palladium catalyst. . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of 6-Phenylpyridine-2-carboxylic Acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction rates. The product is then purified through crystallization or chromatography techniques to meet industrial standards.

化学反応の分析

Types of Reactions: 6-Phenylpyridine-2-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products:

Oxidation: Formation of phenylpyridine derivatives with additional functional groups.

Reduction: Formation of phenylpyridine alcohols or amines.

Substitution: Formation of halogenated or alkylated phenylpyridine derivatives.

類似化合物との比較

- 4-Phenylpyridine-2-carboxylic Acid

- 6-Phenylpyrimidine-4-one

- 4-Phenylpyridine-2-one

Comparison: 6-Phenylpyridine-2-carboxylic Acid is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. Compared to 4-Phenylpyridine-2-carboxylic Acid, it has different electronic properties and steric effects, leading to variations in its chemical behavior and applications . The presence of the carboxylic acid group at the 2-position also distinguishes it from other phenylpyridine derivatives, providing unique opportunities for functionalization and complex formation .

生物活性

6-Phenylpyridine-2-carboxylic acid (also known as 6-PPCA) is a compound that has garnered attention due to its potential biological activities, including its role as a ligand in coordination chemistry and its implications in various catalytic processes. This article explores the biological activity of 6-PPCA, focusing on its interactions with metal ions, structural characteristics, and potential applications in medicinal chemistry.

Structural Characteristics

6-PPCA is characterized by its ability to coordinate with metal ions through its carboxylate group. The compound can adopt bidentate or tridentate coordination modes, allowing it to form stable complexes with various metal ions such as Cu(II), Zn(II), and Gd(III) .

Table 1: Coordination Modes of 6-PPCA

Biological Activity

The biological activity of 6-PPCA is primarily linked to its role as a ligand in metal complexes, which exhibit various pharmacological properties. Recent studies have highlighted several key areas of activity:

1. Antioxidant Properties

Research indicates that metal complexes of 6-PPCA exhibit significant antioxidant activity. For instance, Cu(II) complexes formed with 6-PPCA have shown enhanced scavenging effects on free radicals, suggesting potential applications in neuroprotective strategies against oxidative stress-related diseases .

2. Anticancer Activity

Studies have demonstrated that certain metal complexes of 6-PPCA can inhibit cancer cell proliferation. For example, a tri-nuclear Zn(II) complex based on 6-PPCA exhibited cytotoxic effects against various cancer cell lines, indicating the ligand's potential in developing anticancer agents .

Case Study 1: Photocatalytic Activity

A recent study explored the photocatalytic CO2 reduction activity of a complex formed with 6-PPCA and other ligands. The complex showed promising yields of CO and CH4 under UV light irradiation, demonstrating the compound's utility in environmental applications .

Case Study 2: Neuroprotective Effects

In vitro studies assessed the neuroprotective effects of Cu(II) complexes with 6-PPCA against neurotoxicity induced by various agents. The results indicated that these complexes could mitigate cell death and oxidative stress in neuronal cells, highlighting their potential for treating neurodegenerative diseases .

特性

IUPAC Name |

6-phenylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOPUGLYEYDAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376541 | |

| Record name | 6-phenylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39774-28-2 | |

| Record name | 6-phenylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Phenylpyridine-2-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 6-phenylpyridine-2-carboxylic acid in the reported studies?

A: 6-Phenylpyridine-2-carboxylic acid (HL) acts as an organic ligand, denoted as "L" in its deprotonated form, in the synthesis of transition metal complexes. [, ] This compound provides both oxygen and nitrogen atoms for coordination to metal ions like Zn(II) and Ni(II), forming stable complexes. [, ] These complexes are of interest for their potential catalytic applications.

Q2: How does the structure of the resulting metal complexes influence their catalytic activity?

A: The coordination environment around the metal center, influenced by the 6-phenylpyridine-2-carboxylic acid ligand, plays a crucial role in the catalytic activity. For example, the trinuclear Zn(II) complex, [Zn3(L)4(L2)2(CH3COO)2], forms a 3D network structure through hydrogen bonding. [] This specific arrangement, along with the distorted trigonal bipyramidal geometry around two of the Zn(II) ions, likely contributes to its catalytic activity in the oxidation of benzyl alcohol. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。